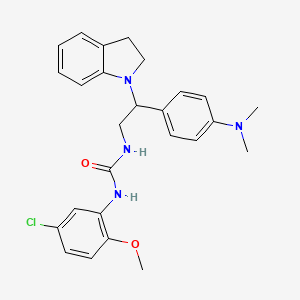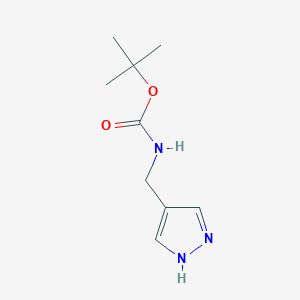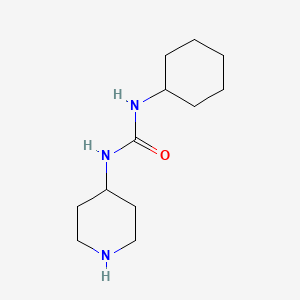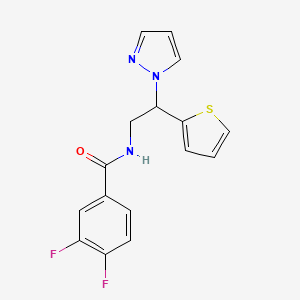
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C26H29ClN4O2 and its molecular weight is 464.99. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Its Utility in Synthesis
Directed lithiation of related compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases the utility of these molecules in organic synthesis. Through controlled lithiation, researchers are able to introduce various electrophiles, leading to a wide array of substituted products. This approach underlines the significance of such compounds in synthetic organic chemistry, providing a pathway for creating complex molecules from simpler urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).
Understanding Herbicide and Pesticide Degradation
The study of substituted urea herbicides and their degradation in soil contributes to our understanding of environmental chemistry and toxicology. Research into the photodegradation and hydrolysis of similar compounds, such as maloran and its metabolites, highlights the importance of these compounds in agricultural science. This work aids in assessing the environmental impact and persistence of urea-based herbicides, providing valuable insights into sustainable farming practices and environmental protection (Katz & Strusz, 1968).
Metabolic Pathways and Biological Implications
Investigating the in vivo metabolism of compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), sheds light on their biological transformations. Understanding these metabolic pathways is crucial for pharmacology and toxicology, offering insights into how these compounds are processed by living organisms and their potential biological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Allosteric Modulation and Receptor Interactions
The discovery of allosteric modulators for cannabinoid receptors, based on indole carboxamide structures, exemplifies the pharmacological relevance of urea derivatives. By manipulating the structural features of these compounds, researchers have been able to influence the binding affinity and efficacy of receptor modulators. This line of research not only enhances our understanding of receptor pharmacology but also opens new avenues for drug development targeting cannabinoid receptors (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antitumor Activities and Drug Design
Synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrate potential antitumor activities. By exploring the interactions of these compounds with biological targets like CDK4, researchers can identify new therapeutic agents. This research underscores the importance of urea derivatives in medicinal chemistry, contributing to the ongoing search for effective cancer treatments (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-30(2)21-11-8-19(9-12-21)24(31-15-14-18-6-4-5-7-23(18)31)17-28-26(32)29-22-16-20(27)10-13-25(22)33-3/h4-13,16,24H,14-15,17H2,1-3H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQAFKGZPPJJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)




![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)


